molecular formula C24H19F2N3O2 B2626806 N-benzyl-4-((4-fluorobenzyl)oxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide CAS No. 1209361-19-2

N-benzyl-4-((4-fluorobenzyl)oxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide

Cat. No. B2626806
CAS RN: 1209361-19-2
M. Wt: 419.432
InChI Key: FXDJVUXKWVUAEK-UHFFFAOYSA-N
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Description

N-benzyl-4-((4-fluorobenzyl)oxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound belongs to the class of pyrazole carboxamides and has shown promising results in various pre-clinical studies.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Differentiation from Isomers: A study identified a compound closely related to N-benzyl-4-((4-fluorobenzyl)oxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide, used as a 'research chemical'. It involved the synthesis and differentiation of isomers with similar structures, emphasizing the importance of accurate identification in research chemicals (McLaughlin et al., 2016).
  • Synthesis of Fluorocontaining Derivatives: Another research focused on synthesizing fluorocontaining derivatives of pyrazoles, which might include compounds similar to the one . These efforts are crucial in understanding the structural and functional properties of these compounds (Eleev, Kutkin, & Zhidkov, 2015).

Potential Pharmacological Applications

  • Antipsychotic Agents: A study explored 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, related to the compound , for their potential as antipsychotic agents. These studies are crucial for discovering new therapeutic applications (Wise et al., 1987).
  • Antibacterial Agents: Research on pyrazole derivatives, similar in structure to the compound of interest, has shown promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017).

Chemical Structure Analysis

  • Crystal Structure Analysis: Studies involving the crystal structure analysis of related compounds are essential for understanding the molecular configuration and potential reactivity of such chemicals (Yıldırım, Kandemirli, & Demir, 2005).

Cytotoxicity and Antiproliferative Activities

  • Antiproliferative Activities: Some pyrazole-sulfonamide derivatives, structurally similar to the compound , have been studied for their antiproliferative activities against cancer cell lines, indicating potential applications in cancer research (Mert et al., 2014).

properties

IUPAC Name

N-benzyl-1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19F2N3O2/c25-19-8-6-18(7-9-19)16-31-22-15-29(21-12-10-20(26)11-13-21)28-23(22)24(30)27-14-17-4-2-1-3-5-17/h1-13,15H,14,16H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXDJVUXKWVUAEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=NN(C=C2OCC3=CC=C(C=C3)F)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-4-((4-fluorobenzyl)oxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide

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